(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
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Overview
Description
The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, phenyl, dioxo, and diisopropylphosphoramidite, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:
Formation of the tetrahydrofuran ring: This step involves cyclization reactions using appropriate catalysts and solvents.
Introduction of the dioxo and carbamoyl groups: These functional groups are introduced through reactions with suitable reagents under controlled conditions.
Attachment of the diisopropylphosphoramidite group: This step involves the use of phosphoramidite reagents and may require specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and phenyl groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxo and carbamoyl groups, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxy and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. Potential pathways include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could modulate receptor activity, influencing cellular signaling pathways.
DNA/RNA binding: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Properties
Molecular Formula |
C49H56N7O10P |
---|---|
Molecular Weight |
934.0 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxo-N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C49H56N7O10P/c1-32(2)56(33(3)4)67(64-28-12-25-50)66-42-29-44(55-30-39(46(58)53-48(55)60)45(57)51-26-27-54-41-16-11-10-15-40(41)52-47(54)59)65-43(42)31-63-49(34-13-8-7-9-14-34,35-17-21-37(61-5)22-18-35)36-19-23-38(62-6)24-20-36/h7-11,13-24,30,32-33,42-44H,12,26-29,31H2,1-6H3,(H,51,57)(H,52,59)(H,53,58,60)/t42-,43+,44+,67?/m0/s1 |
InChI Key |
SUOOASJKEDRVKH-JDQPNXEPSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C(=O)NCCN6C7=CC=CC=C7NC6=O |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C(=O)NCCN6C7=CC=CC=C7NC6=O |
Origin of Product |
United States |
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